4-Methoxy-2-methylphenylmagnesium bromide
Overview
Description
4-Methoxy-2-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound is often utilized in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylphenylmagnesium bromide is typically synthesized by reacting 4-methoxy-2-methylbromobenzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, such as carbonyl compounds, to form alcohols. The compound can also participate in substitution reactions where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can undergo substitution reactions with alkyl or aryl halides to form new carbon-carbon bonds.
Major Products Formed
Alcohols: When reacted with aldehydes or ketones.
New Carbon-Carbon Bonds: When reacted with alkyl or aryl halides.
Scientific Research Applications
4-Methoxy-2-methylphenylmagnesium bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and intermediates.
Biological Research: Used to modify biomolecules and study their functions.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. This results in the formation of a new carbon-carbon bond. The magnesium bromide acts as a leaving group, facilitating the reaction. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 2-Methoxyphenylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
4-Methoxy-2-methylphenylmagnesium bromide is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;1-methoxy-3-methylbenzene-4-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNLPFCJCJYQB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448862 | |
Record name | Magnesium bromide 4-methoxy-2-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148706-30-3 | |
Record name | Magnesium bromide 4-methoxy-2-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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